

# Comparing catalytic activities of different N-substituted diamine ligands

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A Comparative Guide to the Catalytic Activities of N-Substituted Diamine Ligands

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the stereoselective production of chiral molecules is paramount. N-substituted diamine ligands, in coordination with transition metals, have emerged as a versatile and powerful class of catalysts for a wide array of asymmetric transformations. Their catalytic activity and selectivity can be finely tuned by modifying the N-substituents, the diamine backbone, and the metallic center. This guide provides an objective comparison of the catalytic performance of different N-substituted diamine ligands in key chemical reactions, supported by experimental data and detailed protocols.

## Section 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental reaction in organic synthesis. Chiral N-substituted diamine ligands, particularly in complex with iridium (Ir), have demonstrated exceptional performance in this transformation.

## Performance Comparison of Iridium-Diamine Catalysts

A study by Carreira and coworkers explored the use of a series of chiral iridium diamine catalysts for the ATH of  $\alpha$ -keto acids. The ligands are based on the N,N'-dimethyl-1,2-diphenylethane-1,2-diamine scaffold with various substituents on the phenyl rings. The data below summarizes the performance of different iridium complexes in the ATH of 2-oxo-2-(o-tolyl)acetic acid.<sup>[1][2]</sup>

Table 1: Comparison of Iridium-Diamine Catalysts in the ATH of 2-oxo-2-(o-tolyl)acetic acid<sup>[1][2]</sup>

Catalyst (Ir Complex)	Diamine Ligand Substituent	Yield (%)	Enantiomeric Excess (ee, %)
3a	Unsubstituted	Quantitative	73
3b	ortho-Chloro	Quantitative	83
3j	Polymeric Diamine	Quantitative	up to 99

Reaction Conditions: 0.5 mmol of ketone in 2.5 mL of a 1:1 mixture of water/methanol with 0.5 mol % catalyst at 70 °C for 12 h. Formic acid was used as the reducing agent.<sup>[1][2]</sup>

The results indicate that substitution on the phenyl rings of the diamine ligand significantly influences the enantioselectivity of the reaction. Furthermore, the development of polymeric chiral diamine ligands has led to highly efficient and recyclable catalysts, achieving excellent enantioselectivities and high turnover numbers (TONs).<sup>[1][2]</sup>

## Experimental Protocol: Asymmetric Transfer Hydrogenation of $\alpha$ -Keto Acids

The following is a general procedure for the asymmetric transfer hydrogenation of  $\alpha$ -keto acids using an in-situ generated iridium-diamine catalyst.

## Materials:

- $[\text{Cp}^*\text{Ir}(\text{H}_2\text{O})_3]\text{SO}_4$
- Chiral N,N'-dimethyl-1,2-diphenylethane-1,2-diamine ligand (e.g., 2a-j)
- $\alpha$ -Keto acid (e.g., 2-oxo-2-(o-tolyl)acetic acid)
- Formic acid
- Methanol (MeOH)
- Water ( $\text{H}_2\text{O}$ )
- TMSCHN<sub>2</sub> (for conversion to methyl ester for HPLC analysis)
- Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OJ-H)

## Procedure:

- The air-stable iridium complex is prepared by mixing the chiral diamine ligand (1.1 mol %) with  $[\text{Cp}^*\text{Ir}(\text{H}_2\text{O})_3]\text{SO}_4$  (1.0 mol %) in an aqueous solution at room temperature.
- In a reaction vessel, the  $\alpha$ -keto acid (0.5 mmol) is dissolved in a 1:1 mixture of methanol and water (2.5 mL).
- The prepared iridium catalyst (0.5 mol %) is added to the solution of the  $\alpha$ -keto acid.
- Formic acid (as the reducing agent) is added to the reaction mixture.
- The reaction is heated to 70 °C and stirred for 12 hours.
- Upon completion, the product is isolated. For analytical purposes, the carboxylic acid product is converted to its corresponding methyl ester using TMSCHN<sub>2</sub>.
- The enantiomeric excess of the product is determined by chiral HPLC analysis.[\[1\]](#)[\[2\]](#)

## Section 2: Asymmetric Hydrogenation of Isocoumarins

The enantioselective hydrogenation of 3-substituted isocoumarins provides a direct route to chiral 3-substituted 3,4-dihydroisocoumarins, which are key structural motifs in many natural products and biologically active molecules. Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) and chiral diamine ligands have been shown to be effective precatalysts for this transformation.[3]

### Performance Comparison of Ru(II)-NHC-Diamine Precatalysts

A study investigated the catalytic activity of various isolated ruthenium complexes in the enantioselective hydrogenation of 3-phenylisocoumarin. The results highlight the importance of the diamine ligand structure.[3]

Table 2: Comparison of Ru(II)-NHC-Diamine Precatalysts in the Hydrogenation of 3-Phenylisocoumarin[3]

Precatalyst	Chiral Diamine Ligand	Yield (%)	Enantiomeric Ratio (e.r.)
C3	(1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN)	80	98:2
C4	(1R,2R)-1,2-di-p-tolyloethane-1,2-diamine	83	98.5:1.5
C5	Diamine with other para-substituents	80	97:3
C6	Diamine with other para-substituents	78	96:4
C7a	Diamine with ortho-substituents	65	72:28

Reaction Conditions: 0.2 mmol of 3-phenylisocoumarin, 2 mol % of the ruthenium complex, and 10 mol % of NaOt-Bu in 4.0 mL of n-hexane under 50 bar of H<sub>2</sub> at 15 °C for 18 h.[3]

The data demonstrates that para-substituents on the phenyl rings of the diamine ligand are well-tolerated and can slightly improve performance, while ortho-substituents are detrimental to the enantioselectivity.[3]

## Experimental Protocol: Enantioselective Hydrogenation of Isocoumarins

The following protocol describes the general procedure for the enantioselective hydrogenation of isocoumarins catalyzed by Ru(II)-NHC-diamine complexes.

Materials:

- 3-Substituted isocoumarin (e.g., 3-phenylisocoumarin)
- Ruthenium(II)-NHC-Diamine precatalyst (e.g., C4)
- Sodium tert-butoxide (NaOt-Bu)
- n-Hexane
- Hydrogen gas (H<sub>2</sub>)
- High-pressure autoclave

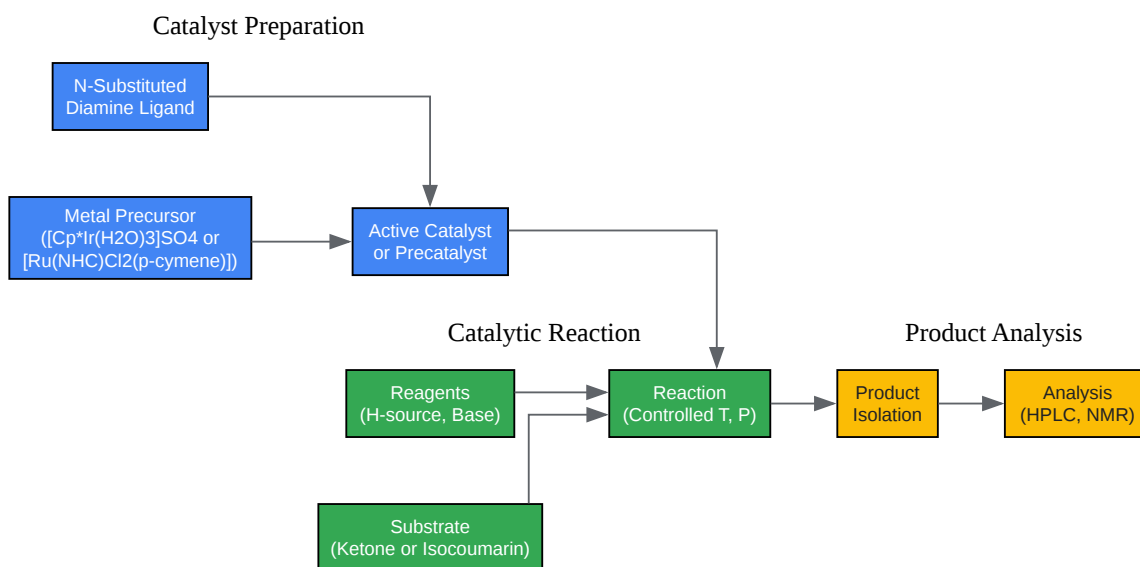
Procedure:

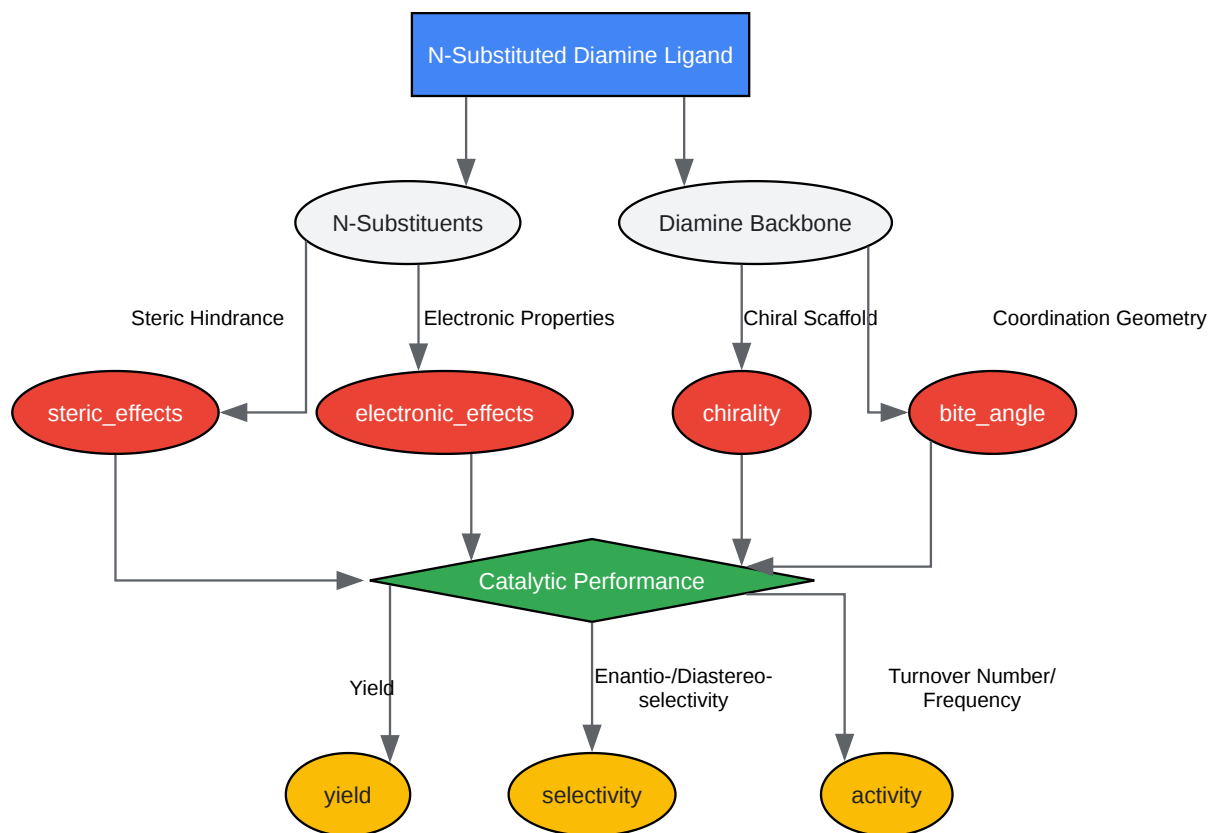
- In a glovebox, a high-pressure autoclave is charged with the 3-substituted isocoumarin (0.2 mmol), the ruthenium precatalyst (0.004 mmol, 2 mol %), and sodium tert-butoxide (0.02 mmol, 10 mol %).
- n-Hexane (4.0 mL) is added as the solvent.
- The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 50 bar.

- The reaction mixture is stirred at 15 °C for the specified time (e.g., 18 hours).
- After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.
- The product is isolated, typically by column chromatography.
- The enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.[3]

## Section 3: Visualizing Catalytic Processes

To better understand the relationships and workflows involved in the application of N-substituted diamine ligands in catalysis, the following diagrams are provided.





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